1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-25(2)11-4-12-26-20(14-5-7-15(24)8-6-14)19-21(27)17-10-9-16(29-3)13-18(17)30-22(19)23(26)28/h5-10,13,20H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVWKJXNDSPDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research has indicated that compounds in the chromeno[2,3-c]pyrrole class exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
- Antiviral Activity : Certain derivatives have been identified as inhibitors of viral proteases, particularly against SARS-CoV-2 .
- Glucokinase Activation : Some studies suggest that these compounds can act as glucokinase activators, which may have implications for diabetes treatment .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies on related compounds suggest several pathways:
- Inhibition of Enzymatic Activity : The ability to inhibit specific enzymes such as viral proteases could explain its antiviral effects.
- Modulation of Signaling Pathways : Potential interactions with signaling pathways involved in glucose metabolism may account for its glucokinase activation properties.
Antioxidant Properties
A study demonstrated that related chromeno-pyrrole compounds exhibited strong antioxidant activity in vitro. The mechanism was attributed to their ability to scavenge free radicals and reduce oxidative stress markers in cellular models .
Antiviral Activity
Research published in the Journal of Medicinal Chemistry highlighted the antiviral potential of chromeno-pyrroles. Specifically, one derivative was shown to inhibit the main protease (Mpro) of SARS-CoV-2 with an IC50 value indicating potent activity .
Glucokinase Activation
A series of experiments evaluated the effects of chromeno-pyrroles on glucokinase activity. The results indicated that these compounds could enhance glucose uptake in hepatocytes by activating glucokinase, suggesting a potential role in diabetes management .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Identified strong antioxidant properties; reduced oxidative stress in cell cultures. |
| Study 2 | Demonstrated inhibition of SARS-CoV-2 Mpro with significant potency. |
| Study 3 | Showed activation of glucokinase leading to improved glucose metabolism in liver cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
